2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethylphenyl)acetamide
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Description
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S and its molecular weight is 423.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Thienopyrimidines are a class of compounds known for their diverse biological activities. A study by Kerru et al. (2019) focused on the synthesis of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives. These compounds demonstrated significant antimicrobial potency against various bacteria and fungi, suggesting potential for development as antimicrobial agents (Kerru et al., 2019).
Antiproliferative and Anticancer Potential
Heterocyclic compounds, including thienopyrimidines, have been investigated for their antiproliferative and anticancer properties. Atapour-Mashhad et al. (2017) reported on the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones and their evaluation for antiproliferative activity against human breast cancer and mouse fibroblast nonmalignant cell lines. The study found that some derivatives induced apoptotic cell death, suggesting their potential as anticancer agents (Atapour-Mashhad et al., 2017).
Structural and Computational Studies
The structural analysis and computational studies of thienopyrimidine derivatives provide insights into their biological interactions and potential therapeutic applications. Huang et al. (2020) synthesized N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide and conducted crystal structure determination, density functional theory (DFT) analysis, Hirshfeld surface analysis, and molecular docking studies. Their findings highlighted the compound's promising anticancer activity against various cancer cell lines, based on inhibition assays and docking studies (Huang et al., 2020).
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c1-13-7-14(2)9-17(8-13)25-19(27)10-26-12-24-20-18(11-29-21(20)22(26)28)15-3-5-16(23)6-4-15/h3-9,11-12H,10H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDGNQZIOVMJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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